(S)-1-(tert-Butoxycarbonyl)-4-(3-formylpyridin-2-yl)piperazine-2-carboxylic acid
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Overview
Description
(S)-1-(tert-Butoxycarbonyl)-4-(3-formylpyridin-2-yl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(3-formylpyridin-2-yl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.
Formylation of the pyridine ring: This can be done using formylating agents such as formic acid or its derivatives.
Carboxylation: Introduction of the carboxylic acid group can be achieved through carboxylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohols.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(3-formylpyridin-2-yl)piperazine-2-carboxylic acid depends on its specific interactions with biological targets. These may include:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways involved: Inhibition or activation of specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine ring structures.
Formylpyridine derivatives: Compounds with formyl groups attached to pyridine rings.
Boc-protected amines: Compounds with tert-butoxycarbonyl protecting groups.
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-4-(3-formylpyridin-2-yl)piperazine-2-carboxylic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H21N3O5 |
---|---|
Molecular Weight |
335.35 g/mol |
IUPAC Name |
(2S)-4-(3-formylpyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,3)24-15(23)19-8-7-18(9-12(19)14(21)22)13-11(10-20)5-4-6-17-13/h4-6,10,12H,7-9H2,1-3H3,(H,21,22)/t12-/m0/s1 |
InChI Key |
KLIVLZFTGFZYQK-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC=N2)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
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